molecular formula C15H22BNO2S B6341925 2-(Cyclohex-1-en-1-yl)thiazole-5-boronic acid pinacol ester CAS No. 2096336-87-5

2-(Cyclohex-1-en-1-yl)thiazole-5-boronic acid pinacol ester

Cat. No.: B6341925
CAS No.: 2096336-87-5
M. Wt: 291.2 g/mol
InChI Key: PALUVUZOBZAGCU-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)thiazole-5-boronic acid pinacol ester is a boronic acid derivative featuring a thiazole core substituted with a cyclohexenyl group at position 2 and a pinacol-protected boronate at position 3. This compound belongs to a class of organoboron reagents widely employed in Suzuki-Miyaura cross-coupling reactions, a pivotal method for constructing carbon-carbon bonds in pharmaceutical and materials science . The pinacol ester moiety enhances stability under aqueous and aerobic conditions, making it suitable for diverse synthetic workflows . Its cyclohexenyl substituent introduces steric and electronic effects that influence reactivity and selectivity in coupling reactions, distinguishing it from simpler thiazole-based boronic esters .

Properties

IUPAC Name

2-(cyclohexen-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO2S/c1-14(2)15(3,4)19-16(18-14)12-10-17-13(20-12)11-8-6-5-7-9-11/h8,10H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALUVUZOBZAGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)thiazole-5-boronic acid pinacol ester typically involves the formation of the boronic ester from the corresponding boronic acid. The reaction conditions often include the use of pinacol as a protecting group for the boronic acid, which helps to stabilize the compound and facilitate its use in further reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)thiazole-5-boronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)thiazole-5-boronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(Cyclohex-1-en-1-yl)thiazole-5-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound is part of a broader family of thiazole-5-boronic acid pinacol esters with varying substituents at position 2. Key analogs and their properties are summarized below:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Characteristics References
Thiazole-5-boronic acid pinacol ester H C₉H₁₄BNO₂S 211.09 Baseline compound; minimal steric hindrance, high reactivity in cross-coupling
2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester 4-Methylpiperazine C₁₄H₂₄BN₃O₂S 309.24 Enhanced solubility in polar solvents due to piperazine group
2-(Isopropoxy)thiazole-5-boronic acid pinacol ester Isopropoxy C₁₂H₂₀BNO₃S 269.17 Moderate steric bulk; used in aryl ether synthesis
2-(N-Propoxy)thiazole-5-boronic acid pinacol ester N-Propoxy Not specified Not specified High purity (NLT 97%); tailored for API intermediate synthesis
2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester Cyclopropyl C₁₂H₁₈BNO₂S 259.16 Compact substituent; improves metabolic stability in drug candidates
2-Ethoxythiazole-5-boronic acid pinacol ester Ethoxy C₁₁H₁₈BNO₃S 255.14 Electron-donating group; modifies electronic density of thiazole core
2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester Tetrahydrofuran-3-yl C₁₃H₂₀BNO₃S 281.18 Oxygen-containing heterocycle; enhances solubility and hydrogen-bonding capacity

Stability and Reactivity

  • Stability : The thiazole core confers greater hydrolytic stability compared to imidazole analogs, as demonstrated by crystallographic studies . The pinacol ester group further stabilizes the boron center, enabling storage under ambient conditions without significant degradation .
  • Reactivity: Electron-withdrawing groups (e.g., trifluoromethyl in pyrazole analogs) accelerate cross-coupling rates, while bulky substituents like cyclohexenyl or tetrahydrofuran-3-yl may slow reaction kinetics due to steric hindrance .

Research Findings and Industrial Relevance

  • Stability Under Aqueous Conditions : Thiazole-5-boronic acid pinacol esters retain integrity in aqueous Suzuki reactions, unlike imidazole analogs prone to ring-opening .
  • Purity and Scalability : High-purity grades (NLT 97–98%) are commercially available for analogs like 2-(N-Propoxy)thiazole-5-boronic acid pinacol ester, underscoring their industrial viability .
  • Cost and Accessibility : Ethoxy and isopropoxy derivatives are lower-cost options (e.g., ~$240–292/g), while specialized analogs like tetrahydrofuran-3-yl command premium pricing due to complex synthesis .

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